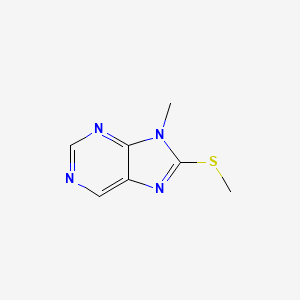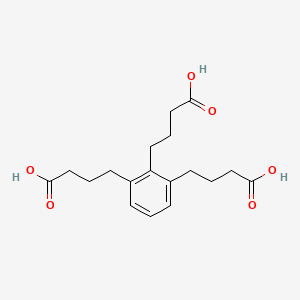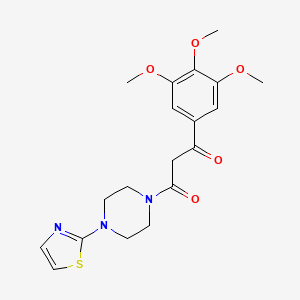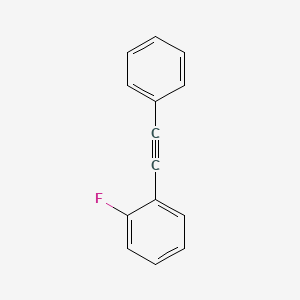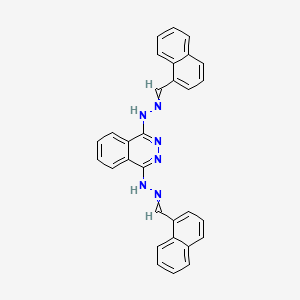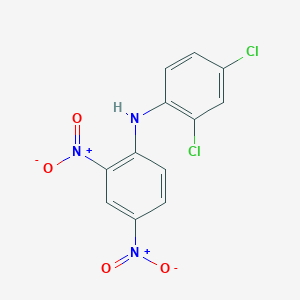
2,4-dichloro-N-(2,4-dinitrophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-N-(2,4-dinitrophenyl)aniline: is an organic compound with the molecular formula C12H7Cl2N3O4 . It is a derivative of aniline, substituted with two chlorine atoms and two nitro groups. This compound is known for its applications in various fields, including chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-(2,4-dinitrophenyl)aniline typically involves a nucleophilic aromatic substitution reaction. The starting material, 2,4-dinitrochlorobenzene, reacts with aniline under specific conditions to form the desired product. The reaction requires the presence of electron-withdrawing groups on the benzene ring to facilitate the substitution .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of appropriate solvents to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-N-(2,4-dinitrophenyl)aniline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a group on the benzene ring with a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include aniline and 2,4-dinitrochlorobenzene.
Oxidation and Reduction: Specific oxidizing and reducing agents are used, depending on the desired transformation.
Major Products: The major product of the nucleophilic aromatic substitution reaction is this compound. Other products may form depending on the reaction conditions and the presence of other substituents on the benzene ring .
Applications De Recherche Scientifique
2,4-Dichloro-N-(2,4-dinitrophenyl)aniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-(2,4-dinitrophenyl)aniline involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenol: Known for its use as a pesticide and herbicide, it shares structural similarities with 2,4-dichloro-N-(2,4-dinitrophenyl)aniline.
2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds, it is another related compound with similar functional groups.
Uniqueness: this compound is unique due to the presence of both chlorine and nitro substituents on the aniline ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H7Cl2N3O4 |
|---|---|
Poids moléculaire |
328.10 g/mol |
Nom IUPAC |
N-(2,4-dichlorophenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C12H7Cl2N3O4/c13-7-1-3-10(9(14)5-7)15-11-4-2-8(16(18)19)6-12(11)17(20)21/h1-6,15H |
Clé InChI |
NGVSXJFWLUXJME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


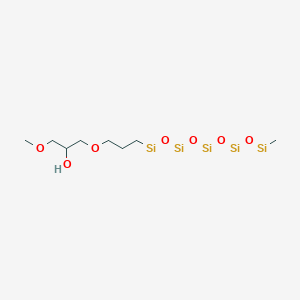
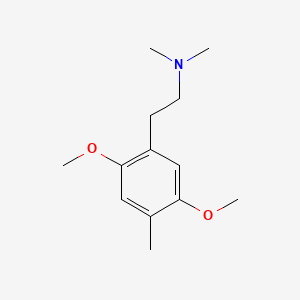
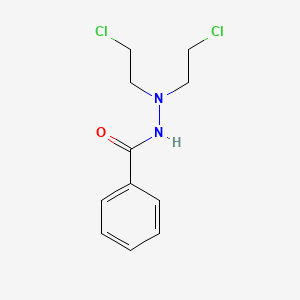
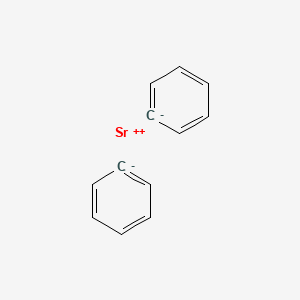
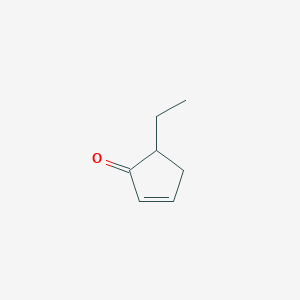
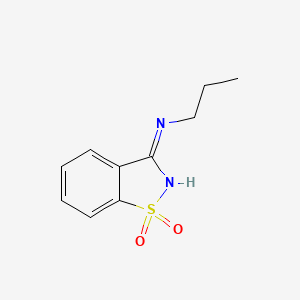
![1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14693501.png)
![Ethanamine, N,N-dimethyl-2-[2-[2-(2-pyridinyl)ethenyl]phenoxy]-](/img/structure/B14693511.png)
